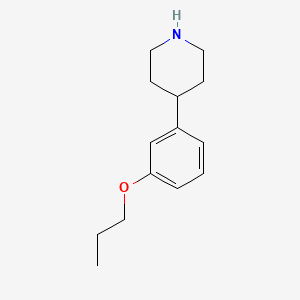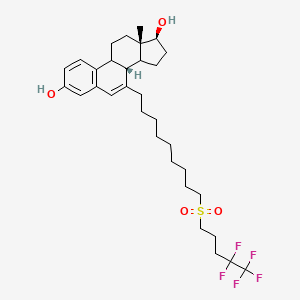![molecular formula C19H18N4O B13845929 3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a furo[3,2-b]pyridine core, a tert-butylphenyl group, and a triazolyl moiety. Its distinct chemical architecture makes it a valuable candidate for studies in coordination chemistry, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction where the furo[3,2-b]pyridine core is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the triazolyl moiety: This is typically done using a click chemistry approach, where an azide derivative of the furo[3,2-b]pyridine is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for large-scale production, and employing purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available within its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced analogs with fewer double bonds or aromatic rings.
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine has several applications in scientific research:
Coordination Chemistry: The compound can act as a ligand, forming coordination complexes with various metal ions.
Materials Science:
Biological Studies: The compound’s triazole moiety is of interest in medicinal chemistry for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine depends on its specific application:
Coordination Chemistry: As a ligand, the compound coordinates with metal ions through its nitrogen and oxygen atoms, forming stable complexes that can participate in catalytic cycles.
Biological Activity: The triazole moiety can interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound shares the triazole and pyridine motifs but lacks the furan and tert-butylphenyl groups.
1,2,3-Triazole Derivatives: Various derivatives of 1,2,3-triazole are similar in structure and may exhibit comparable chemical reactivity and biological activity.
Uniqueness
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine is unique due to its combination of a furo[3,2-b]pyridine core, a tert-butylphenyl group, and a triazolyl moiety.
Propriétés
Formule moléculaire |
C19H18N4O |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine |
InChI |
InChI=1S/C19H18N4O/c1-19(2,3)13-6-4-12(5-7-13)14-11-24-17-9-8-15(21-18(14)17)16-10-20-23-22-16/h4-11H,1-3H3,(H,20,22,23) |
Clé InChI |
KTGZHJWTKLQHBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=COC3=C2N=C(C=C3)C4=NNN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)
![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)
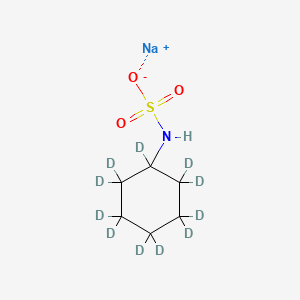
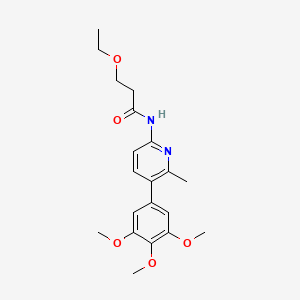
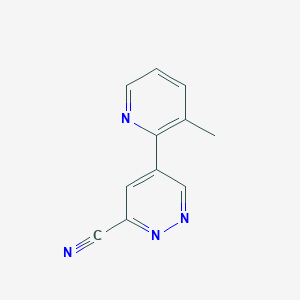
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
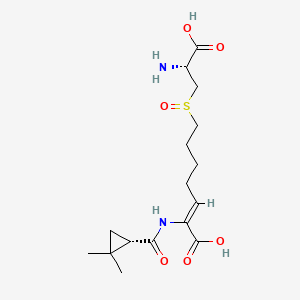
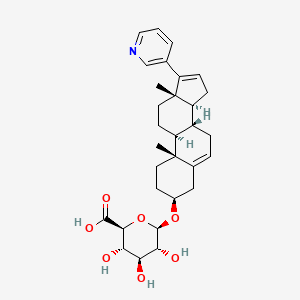

![N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
![(E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate](/img/structure/B13845919.png)
